![B1575151 melanoma-overexpressed antigen 1 (36-44)](/img/no-structure.png)
melanoma-overexpressed antigen 1 (36-44)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
melanoma-overexpressed antigen 1
Scientific Research Applications
Tumor Antigen Role and Immunotherapy
Melanoma-overexpressed antigen 1, also known as PRAME (Preferentially Expressed Antigen of Melanoma), plays a significant role in cancer research. Epping and Bernards (2006) highlighted PRAME as a frequently overexpressed tumor antigen in various cancers, serving as a diagnostic and prognostic marker and a potential target for therapy (Epping & Bernards, 2006). Similarly, Butterfield (2016) discussed the use of melanoma-associated antigens like PRAME in cancer immunotherapy, emphasizing their role in the immune response and clinical outcomes (Butterfield, 2016).
Cancer Regression and Autoimmunity
Dudley et al. (2002) reported on the adoptive transfer of tumor-reactive T cells directed against overexpressed melanoma antigens, leading to cancer regression and autoimmunity in melanoma patients. This suggests the potential of melanoma-overexpressed antigen 1 in adoptive cell transfer therapies (Dudley et al., 2002).
Target Antigen Expression Profiling
Beard et al. (2013) utilized Nanostring technology for gene expression profiling to identify potential target antigens for melanoma immunotherapy, including PRAME. Their research underscores the importance of overexpressed tumor antigens in developing effective immunotherapies (Beard et al., 2013).
Transcriptional Mechanisms and Immunogenicity
Bobinet et al. (2013) investigated the transcriptional mechanisms leading to the overexpression of melanoma antigens like MELOE-1 and MELOE-2 in melanomas, shedding light on their role in melanoma immunosurveillance and therapy (Bobinet et al., 2013). In a related study, Bobinet et al. (2012) evaluated the immunoprevalence of various regions of MELOE-1, finding that it induces Th1 CD4+ T cell responses, which is crucial for the effectiveness of melanoma immunotherapy (Bobinet et al., 2012).
Role in Treatment Efficacy
Godet et al. (2008) discovered that melanoma-overexpressed antigen (meloe) is involved in the efficiency of adoptive T cell transfer, making it a valuable target for melanoma immunotherapy (Godet et al., 2008).
properties
Product Name |
melanoma-overexpressed antigen 1 (36-44) |
---|---|
sequence |
TLNDECWPA |
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
synonym |
melanoma-overexpressed antigen 1 (36-44) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.